molecular formula C24H21Br2N3OS B11984400 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide

Cat. No.: B11984400
M. Wt: 559.3 g/mol
InChI Key: JULBDLMYPIXGJP-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, and an acetamide moiety bonded to a dibromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide moiety and its attachment to the dibromophenyl group under controlled conditions, often using reagents like acetic anhydride and bromine sources .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones .

Scientific Research Applications

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dibromophenyl)acetamide apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C24H21Br2N3OS

Molecular Weight

559.3 g/mol

IUPAC Name

2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,4-dibromophenyl)acetamide

InChI

InChI=1S/C24H21Br2N3OS/c1-24(2,3)21-12-17(15-7-5-4-6-8-15)18(13-27)23(29-21)31-14-22(30)28-20-10-9-16(25)11-19(20)26/h4-12H,14H2,1-3H3,(H,28,30)

InChI Key

JULBDLMYPIXGJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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